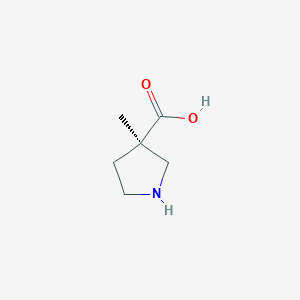

(R)-3-methylpyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-methylpyrrolidine-3-carboxylic acid chemical properties

An In-depth Technical Guide to (R)-3-methylpyrrolidine-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction: A Chiral Scaffold of Growing Importance

This compound is a non-proteinogenic, chiral cyclic amino acid that has garnered significant interest within the medicinal chemistry and drug discovery landscape. As a constrained β-amino acid analogue, its rigid pyrrolidine ring, combined with a stereodefined quaternary center, offers a unique three-dimensional architecture. This structure is highly valued by researchers for its ability to impart conformational rigidity into peptide-based molecules or to serve as a versatile scaffold for the synthesis of complex, enantiomerically pure pharmaceuticals.[1][2] The pyrrolidine motif is a privileged scaffold, appearing in numerous natural products and synthetic drugs, and the introduction of a methyl group at the C3 position provides a valuable tool for probing and optimizing molecular interactions with biological targets.[3]

This guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthetic strategies, and key applications of this compound, tailored for scientists and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are critical for sourcing, handling, and characterizing the compound.

| Property | Value | Source(s) |

| CAS Number | 1410783-77-5 | [4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [4][6] |

| Molecular Weight | 129.16 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [5][7] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature or 2-8°C | [4][5][7] |

| SMILES Code | O=C([C@@]1(C)CNCC1)O | [4] |

Note: Detailed experimental data such as melting point, boiling point, and specific solubility profiles are not widely published and should be determined empirically upon acquisition.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons on the pyrrolidine ring. Key expected signals include:

-

A singlet for the C3-methyl group.

-

Multiple multiplets for the methylene protons (C2, C4, C5) on the pyrrolidine ring.

-

A broad singlet corresponding to the N-H proton of the secondary amine.

-

A very broad singlet, typically far downfield (>10 ppm), for the carboxylic acid proton.[8]

-

-

¹³C NMR: The carbon spectrum should display six distinct signals:

-

A signal for the quaternary C3 carbon.

-

A signal for the methyl carbon.

-

Three signals for the methylene carbons of the ring.

-

A downfield signal (typically 165-185 δ) for the carboxyl carbon.[8]

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[8]

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

-

A strong C=O stretching absorption between 1710 and 1760 cm⁻¹.

-

An N-H stretching band around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 130.17.

Chiral Analysis

As a chiral compound, verifying the enantiomeric purity is a critical quality control step.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the presence of a single enantiomer. For the related compound (R)-pyrrolidine-3-carboxylic acid, a specific rotation of -16° has been reported (c = 0.002 g/mL in H₂O), indicating that a negative value should be expected.

-

Chiral HPLC/SFC: The most reliable method for determining enantiomeric excess (ee) is through chromatography on a chiral stationary phase. The compound would first need to be derivatized (e.g., esterification of the acid and protection of the amine) to improve its chromatographic behavior.

Synthesis and Stereocontrol: An Overview

The synthesis of enantiomerically pure compounds like this compound relies on asymmetric synthesis methodologies. Organocatalysis, particularly asymmetric Michael additions, provides an efficient route.[9][10][11]

Asymmetric Michael Addition Approach

A plausible and efficient strategy involves the organocatalytic conjugate addition of a nitromethane equivalent to a suitably substituted α,β-unsaturated carbonyl compound, followed by reduction and cyclization. This approach establishes the crucial stereocenter early in the sequence with high enantioselectivity.

Experimental Protocol Outline:

-

Michael Addition: An α,β-unsaturated ester is reacted with nitromethane in the presence of a chiral organocatalyst (e.g., a derivative of proline or a chiral thiourea). The catalyst creates a chiral environment, directing the nucleophilic attack to form one enantiomer of the nitro-adduct preferentially.[10]

-

Nitro Group Reduction: The nitro group of the adduct is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ and a catalyst like Raney Nickel or Palladium on carbon).

-

Cyclization and Deprotection: The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form a lactam. Subsequent hydrolysis of the lactam and ester groups under acidic or basic conditions yields the final target compound, this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1410783-77-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 1410783-77-5 [amp.chemicalbook.com]

- 6. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(R)-3-methylpyrrolidine-3-carboxylic acid structural analogs

An In-depth Technical Guide to the Structural Analogs of (R)-3-methylpyrrolidine-3-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of Conformational Constraint in Drug Design

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional pharmacophore space, a critical factor in designing potent and selective ligands for biological targets.[1] this compound, a chiral cyclic amino acid, represents a particularly valuable building block.[2][3] The introduction of a methyl group at the C3 position alongside the carboxylic acid creates a quaternary stereocenter, imparting significant conformational rigidity. This "locked" conformation reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and selectivity.

This guide provides an in-depth exploration of the structural analogs of this compound. We will delve into the synthetic rationale, structure-activity relationships (SAR), and therapeutic applications of these constrained molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Scaffold: Rationale for Analog Development

The this compound core serves as a constrained β-proline surrogate. The rationale for developing structural analogs is multifaceted and driven by the core tenets of medicinal chemistry:

-

Modulation of Potency and Selectivity: Subtle modifications to the pyrrolidine scaffold can dramatically alter binding affinity for a primary target and selectivity against off-targets. As we will explore, simple changes can flip receptor subtype selectivity from one profile to its complete opposite.[4][5]

-

Optimization of Physicochemical Properties: The core can be decorated to fine-tune properties like solubility, lipophilicity (LogP), and metabolic stability.

-

Improvement of Pharmacokinetic Profiles: Analog development aims to enhance drug-like properties, including oral bioavailability (F%), half-life (t½), and tissue distribution, which are critical for translating a potent molecule into a viable therapeutic agent.[4][6]

-

Vectorial Exploration of Binding Pockets: The rigid pyrrolidine ring serves as an anchor, allowing chemists to systematically probe different regions of a target's binding site by extending substituents from various points on the scaffold (the nitrogen atom, C2, C4, and C5 positions).

Synthetic Strategies: Accessing Chiral Pyrrolidine Scaffolds

The synthesis of highly functionalized and stereochemically defined pyrrolidine analogs is a non-trivial challenge. Modern organic synthesis has provided several robust methodologies.

Asymmetric Michael Addition for 5-Substituted Analogs

A highly effective and atom-economical approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[7][8][9] This reaction establishes the stereochemistry early and allows for the concise, two-step synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (ee).[9][10]

The causality behind this choice of reaction is its efficiency. It avoids lengthy synthetic sequences that often begin from chiral pool starting materials, providing a more direct and scalable route to novel analogs.[11] The subsequent reductive cyclization of the Michael adduct directly yields the desired pyrrolidine ring system.

Experimental Protocol: Organocatalytic Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Derivative

This protocol is a representative example based on methodologies developed by Tanaka and colleagues.[7][9]

Part 1: Enantioselective Michael Addition

-

Reactor Setup: To a flame-dried 25 mL round-bottom flask under an inert argon atmosphere, add the 4-oxo-2-enoate starting material (1.0 mmol) and the chosen organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol, 10 mol%).

-

Solvent and Reagents: Add the reaction solvent (e.g., Toluene, 5 mL) and any required co-catalyst or additive (e.g., benzoic acid, 0.1 mmol). Cool the mixture to the specified temperature (e.g., 0 °C).

-

Nucleophile Addition: Add the nitroalkane (e.g., nitromethane, 1.5 mmol) dropwise over 10 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting enoate is consumed (typically 12-24 hours).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the Michael adduct.

-

Self-Validation Check: The enantiomeric excess (ee) of the product should be determined at this stage using chiral HPLC to validate the effectiveness of the asymmetric catalyst.

-

Part 2: Reductive Cyclization

-

Hydrogenation Setup: Dissolve the purified Michael adduct (1.0 mmol) in a suitable solvent (e.g., Methanol, 10 mL) in a hydrogenation vessel.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Palladium on carbon, 10% w/w, or Raney Nickel) to the solution.

-

Reaction: Secure the vessel in a hydrogenation apparatus, purge with hydrogen gas, and maintain a positive pressure of H₂ (e.g., 50 psi) while stirring vigorously.

-

Monitoring and Completion: Monitor the reaction until completion (disappearance of the nitro group and ring closure). This may take 4-12 hours.

-

Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate to yield the final (3R,5R)-5-methylpyrrolidine-3-carboxylic acid product, which can be further purified by recrystallization if necessary.[7]

1,3-Dipolar Cycloaddition for 3,4-Disubstituted Analogs

Another powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. For example, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with cis- or trans-alkenyl ester derivatives can generate a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives.[1] This strategy is particularly useful for controlling the relative stereochemistry of substituents at the C3 and C4 positions. SAR studies have shown that the cis-configuration of these substituents is often preferred for biological activity over the trans orientation.[1]

General Synthetic Workflow Diagram

Caption: General synthetic workflows for pyrrolidine-3-carboxylic acid analogs.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a wide range of therapeutic targets. The rigid scaffold allows for precise orientation of functional groups, leading to high-affinity interactions.

Endothelin Receptor Antagonists

Endothelin (ET) is a potent vasoconstricting peptide implicated in various cardiovascular diseases.[5] Pyrrolidine-3-carboxylic acid derivatives have been developed as highly potent and selective antagonists for the endothelin A (ETₐ) and endothelin B (ETₑ) receptors.

The SAR in this class is a textbook example of how small structural changes can lead to profound shifts in biological activity. A key series of studies revealed the following insights:

-

Side Chain Reversal of Selectivity: An ETₐ-selective antagonist (e.g., ABT-627) featuring a dibutylaminoacetamide side chain could be converted into a highly ETₑ-selective antagonist by simply replacing this group with a diphenylmethylaminoacetamide group.[4] Further conformational restriction of this side chain, for instance by using a 2,6-dialkylacetanilide, maintained this reversal of selectivity.[5]

-

Role of the 2-Aryl Group: Modification of the 2-aryl group on the pyrrolidine core, in combination with side-chain modifications, led to the identification of A-308165, an antagonist with over 27,000-fold selectivity for the ETₑ receptor.[4]

-

Non-Aryl Substituents for ETₐ Selectivity: Conversely, replacing the p-anisyl group at the 2-position of an ETₐ antagonist with alkyl or substituted alkyl groups, such as a (E)-2,2-dimethyl-3-pentenyl group, could dramatically increase ETₐ selectivity to over 130,000-fold versus the ETₑ receptor.[6]

SAR Summary Table: Endothelin Receptor Antagonists

| Compound Class | Key Structural Feature | Primary Selectivity | Potency (Ki or IC₅₀) | Reference |

| ABT-627 Analog | 2,4-diaryl, Dibutylaminoacetamide side chain | ETₐ | ~0.034 nM | [6] |

| A-308165 Analog | Diphenylmethylaminoacetamide side chain | ETₑ | Sub-nanomolar | [4] |

| A-192621 Analog | 2,6-dialkylacetanilide side chain | ETₑ | Sub-nanomolar | [5] |

| A-216546 Analog | 2-non-aryl (alkyl/alkenyl) group | ETₐ | ~0.46 nM | [6] |

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV is a serine protease that deactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis.[2] Inhibition of DPP-IV is a major therapeutic strategy for type 2 diabetes. Pyrrolidine-based structures are highly effective at targeting the DPP-IV active site. The constrained nature of the pyrrolidine ring mimics the proline residue of natural substrates, while attached functional groups (often a cyanopyrrolidine moiety) form a covalent or reversible covalent bond with the catalytic serine residue. (R)-pyrrolidine-3-carboxylic acid serves as a versatile chiral precursor for these inhibitors.[2]

Signaling Pathway: DPP-IV Inhibition

Caption: Mechanism of DPP-IV inhibitors in glucose homeostasis.[2]

Other Therapeutic Targets

-

Factor XIa (FXIa) Inhibitors: The constrained conformation of the pyrrolidine scaffold is well-suited for designing potent and selective inhibitors of FXIa, a serine protease in the blood coagulation cascade. This offers a promising anticoagulant strategy with a potentially lower bleeding risk.[2]

-

PPARα/γ Agonists: 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as dual agonists of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ). These compounds can restore glucose metabolism and improve dyslipidemia, making them relevant for treating type 2 diabetes.[1]

-

Anticonvulsants: Derivatives of pyrrolidine-2,5-dione featuring a benzhydryl group have shown promising anticonvulsant properties in preclinical models.[1]

Conclusion and Future Directions

This compound and its structural analogs constitute a rich and versatile class of molecules for drug discovery. The inherent conformational constraint of the scaffold provides a robust platform for designing ligands with high potency and selectivity. The synthetic accessibility through modern methods like asymmetric Michael additions and cycloadditions ensures a continuous supply of novel and diverse analogs for screening.

Future research will likely focus on:

-

Exploring New Vector Space: Synthesizing analogs with substitutions at the less-explored C5 position to probe new regions of target binding pockets.

-

Polypharmacology: Intentionally designing analogs that modulate multiple targets simultaneously, such as dual GLP-1 agonists/DPP-IV inhibitors, for synergistic therapeutic effects.

-

Application as Organocatalysts: Expanding the use of chiral pyrrolidine-3-carboxylic acid derivatives as catalysts in other important asymmetric transformations.[7][9]

The foundational principles of conformational constraint embodied by this scaffold will continue to be a cornerstone of rational drug design, enabling the development of the next generation of targeted therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

(R)-3-Methylpyrrolidine-3-carboxylic Acid from the Chiral Pool: An In-Depth Technical Guide

Abstract

(R)-3-methylpyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, recognized for its role in creating structurally constrained analogues of amino acids and as a key component in the development of novel therapeutics. This technical guide provides a comprehensive overview of a robust synthetic route to this compound, starting from the readily available chiral pool precursor, (S)-pyroglutamic acid. The narrative delves into the strategic considerations behind each synthetic step, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the field of synthetic organic chemistry and pharmaceutical development.

Introduction: The Significance of Constrained Scaffolds in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[1] Introducing stereochemically defined substituents onto this ring system further enhances its utility, enabling the fine-tuning of pharmacological properties.

This compound, a non-proteinogenic amino acid, exemplifies the value of such constrained scaffolds. The quaternary stereocenter at the C3 position imparts a significant conformational rigidity, which can be advantageous in designing potent and selective enzyme inhibitors or receptor modulators by locking the molecule into a bioactive conformation. Its synthesis, however, presents a significant challenge, namely the stereoselective construction of the C3-quaternary center.

This guide outlines a scientifically sound and field-proven synthetic strategy that leverages the inherent chirality of (S)-pyroglutamic acid, a readily available and inexpensive starting material derived from L-glutamic acid.[2] This chiral pool approach obviates the need for asymmetric catalysis or chiral resolutions in the key stereocenter-forming steps, offering an efficient and practical route to the target molecule.

Strategic Overview: A Chiral Pool Approach from (S)-Pyroglutamic Acid

The synthetic strategy hinges on the transformation of (S)-pyroglutamic acid into the target this compound. The core challenge lies in the stereoselective introduction of a methyl and a carboxyl group at the C3 position of the pyrrolidine ring. Our chosen pathway navigates this challenge through a series of well-established and reliable chemical transformations.

The overall synthetic workflow can be visualized as follows:

Figure 1: High-level overview of the synthetic strategy.

This multi-step synthesis is designed to be robust and scalable, with each step validated by thorough experimental data and characterization.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Preparation of the Key Intermediate: N-Boc-(S)-pyroglutamic acid methyl ester

The initial steps focus on protecting the nitrogen atom and converting the carboxylic acid of (S)-pyroglutamic acid to its methyl ester. This prepares the molecule for the crucial C3-alkylation step by preventing unwanted side reactions and enhancing solubility in organic solvents.

Experimental Protocol:

Step 1: Esterification of (S)-Pyroglutamic Acid

-

To a stirred suspension of (S)-pyroglutamic acid (1.0 eq) in methanol (5 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl (S)-5-oxopyrrolidine-2-carboxylate.

Step 2: N-Boc Protection

-

Dissolve methyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in dichloromethane (10 mL/g).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-Boc protected methyl (S)-pyroglutamate.

Causality and Insights: The use of thionyl chloride for esterification is a classic and efficient method. The N-Boc protection is crucial for the subsequent deprotonation at the C3 position. The electron-withdrawing nature of the Boc group enhances the acidity of the C3-protons, facilitating the formation of the enolate in the next step.

Part 2: Diastereoselective Methylation to Construct the Quaternary Center

This is the most critical step of the synthesis, where the quaternary stereocenter at C3 is established. The reaction involves the formation of a lithium enolate followed by alkylation with an electrophilic methyl source. The stereochemical outcome is directed by the existing chiral center at C5.

Experimental Protocol:

-

To a solution of N-Boc protected methyl (S)-pyroglutamate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford methyl (3S)-3-methyl-5-oxopyrrolidine-3-carboxylate.

Mechanistic Rationale and Stereocontrol:

The diastereoselectivity of the alkylation is governed by the steric hindrance imposed by the N-Boc group and the C5-ester group. The lithium enolate is believed to adopt a conformation where the less hindered face is presented to the incoming electrophile (methyl iodide). This results in the preferential formation of the (3S)-diastereomer.

Figure 2: Proposed stereochemical model for the diastereoselective methylation.

Quantitative Data Summary:

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | (S)-Pyroglutamic Acid | Methyl (S)-5-oxopyrrolidine-2-carboxylate | SOCl₂, MeOH | ~95 |

| 2 | Methyl (S)-5-oxopyrrolidine-2-carboxylate | N-Boc protected methyl (S)-pyroglutamate | Boc₂O, DMAP, CH₂Cl₂ | ~90 |

| 3 | N-Boc protected methyl (S)-pyroglutamate | Methyl (3S)-3-methyl-5-oxopyrrolidine-3-carboxylate | LDA, MeI, THF | ~85 (as a single diastereomer) |

Part 3: Reduction of the Lactam and Final Deprotection

The final steps involve the reduction of the lactam carbonyl to a methylene group to form the pyrrolidine ring, followed by hydrolysis of the ester and removal of the N-Boc protecting group to yield the target molecule.

Experimental Protocol:

Step 1: Lactam Reduction

-

To a solution of methyl (3S)-3-methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF (20 mL/g) at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq, 1.0 M solution in THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and cautiously quench with methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in methanol and add 1 M HCl. Stir for 30 minutes.

-

Concentrate the mixture and partition between ethyl acetate and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc protected this compound methyl ester.

Step 2: Hydrolysis and Deprotection

-

Dissolve the crude product from the previous step in a mixture of 6 M hydrochloric acid (10 mL/g) and dioxane (5 mL/g).

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in a minimal amount of water and apply to a Dowex 50WX8 ion-exchange column (H⁺ form).

-

Wash the column with water to remove inorganic salts.

-

Elute the product with 2 M aqueous ammonia.

-

Collect the ninhydrin-positive fractions and concentrate under reduced pressure to afford this compound as a white solid.

Rationale and Key Considerations: Borane is a classic reagent for the reduction of amides to amines. The acidic workup is necessary to hydrolyze the borane-amine complex. The final deprotection and purification via ion-exchange chromatography is a standard procedure for isolating amino acids. The stereochemistry at the C3 position is retained throughout this sequence, leading to the desired (R)-enantiomer. The inversion of the stereochemical descriptor from (S) to (R) is a consequence of the Cahn-Ingold-Prelog priority rules after the reduction of the lactam carbonyl.

Conclusion and Future Perspectives

This technical guide has detailed a reliable and stereoselective synthesis of this compound from the chiral pool starting material, (S)-pyroglutamic acid. The presented methodology emphasizes strategic planning, detailed experimental procedures, and an understanding of the underlying reaction mechanisms to ensure high yields and stereochemical fidelity.

The availability of a robust synthetic route to this valuable building block will undoubtedly facilitate its broader application in drug discovery and development. Future work could focus on optimizing reaction conditions for even greater efficiency and exploring the derivatization of the final product to generate libraries of novel compounds for biological screening. The principles of chiral pool synthesis demonstrated herein remain a cornerstone of modern synthetic chemistry, offering an elegant and practical approach to the construction of complex chiral molecules.

References

A Technical Guide to the Spectroscopic Characterization of (R)-3-methylpyrrolidine-3-carboxylic acid

Abstract

(R)-3-methylpyrrolidine-3-carboxylic acid is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined scaffold makes it a valuable building block for creating novel therapeutics, particularly those targeting the central nervous system.[1] Accurate and comprehensive structural confirmation is paramount for its application in synthesis and quality control. This technical guide provides a detailed overview of the expected spectroscopic profile of this compound, offering a foundational reference for researchers and scientists. We delve into the principles and predicted outcomes of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes not only the predicted data but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and self-validating approach to characterization.

Molecular Structure and Overview

This compound (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) possesses a quaternary stereocenter at the C3 position of the pyrrolidine ring.[1][2] This structural feature imparts specific conformational constraints and unique spectroscopic signatures. Understanding these signatures is crucial for verifying the compound's identity, stereochemical integrity, and purity. The following guide is based on established spectroscopic principles and data from structurally related compounds.

Caption: 2D Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a chiral molecule like this compound, NMR can provide detailed information about the connectivity and stereochemical environment of each nucleus.

¹H NMR Spectroscopy

Expertise & Rationale: The choice of solvent is critical for ¹H NMR of amino acids. Deuterated water (D₂O) is often used for its excellent sample solubility; however, it will cause the exchangeable protons (N-H and COOH) to be replaced by deuterium, making their signals disappear. To observe these protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred choice. The quaternary center at C3 results in the adjacent CH₂ protons (at C2 and C4) being diastereotopic, meaning they are chemically non-equivalent and are expected to resonate as distinct signals, likely as complex multiplets.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | H -OOC | The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[3][4] |

| ~8.9 | Broad Singlet | 1H | N-H | The amine proton signal is also exchangeable and its chemical shift can be concentration-dependent. |

| ~3.2 - 3.4 | Multiplet | 2H | C5-H ₂ | Protons on the carbon adjacent to the nitrogen atom are deshielded. |

| ~2.9 - 3.1 | Multiplet | 2H | C2-H ₂ | Protons on the other carbon adjacent to nitrogen. Diastereotopic nature may lead to complex splitting. |

| ~1.9 - 2.1 | Multiplet | 2H | C4-H ₂ | Protons on the carbon beta to the nitrogen. Expected to be diastereotopic and appear as complex multiplets. |

| ~1.35 | Singlet | 3H | C3-CH ₃ | The methyl protons are on a quaternary carbon, so they appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a probe tuned to the proton frequency.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy

Expertise & Rationale: Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected. The chemical shifts are highly predictable based on the functional groups present. The carboxylic acid carbonyl carbon is the most deshielded, appearing far downfield, while the aliphatic carbons of the pyrrolidine ring and the methyl group appear upfield.[5][6] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~175 | Quaternary (C) | C OOH | Carboxylic acid carbons are characteristically found in the 165-185 ppm range.[3][5] |

| ~55-60 | Quaternary (C) | C 3 | The quaternary carbon of the pyrrolidine ring. |

| ~48-52 | Methylene (CH₂) | C 5 | Carbon adjacent to the nitrogen atom. |

| ~45-48 | Methylene (CH₂) | C 2 | Carbon adjacent to the nitrogen atom. |

| ~35-40 | Methylene (CH₂) | C 4 | Aliphatic carbon beta to the nitrogen. |

| ~20-25 | Methyl (CH₃) | C3-C H₃ | The methyl group carbon, typically appearing in the upfield region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use the same NMR spectrometer, with the probe tuned to the carbon frequency (~125 MHz for a 500 MHz instrument).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a wider spectral width (~240 ppm) to ensure all signals are captured.

-

A longer relaxation delay (5-10 seconds) may be needed to accurately observe the quaternary carbons, which have longer relaxation times.

-

Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, the key signatures will be from the carboxylic acid and the secondary amine. The carboxylic acid O-H bond results in a very broad and characteristic absorption spanning a wide frequency range, often overlapping with C-H stretches.[3][7][8] The carbonyl (C=O) stretch gives a strong, sharp signal. The N-H bond of the secondary amine also provides a distinct absorption.

Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~3350 | Medium | N-H Stretch | Secondary Amine |

| 2970 - 2850 | Medium-Strong | C-H Stretch | Aliphatic CH₂ and CH₃ |

| 1720 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1640 | Medium | N-H Bend | Secondary Amine |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the crystal of the ATR accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically keeps the molecule intact. The analysis will likely be performed in positive ion mode, detecting the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale |

|---|---|---|

| 130.0817 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₆H₁₂NO₂⁺ is 130.0817. |

| 112.0711 | [M+H - H₂O]⁺ | Loss of a water molecule from the parent ion. |

| 84.0813 | [M+H - COOH - H]⁺ | Loss of the carboxylic acid group, a common fragmentation pathway. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Infuse the sample solution directly into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Operate the ESI source in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Use an internal calibrant or lock mass to ensure high mass accuracy.

-

-

Data Processing: Analyze the resulting spectrum to identify the m/z of the parent ion and major fragment ions. Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data presented in this guide, derived from fundamental principles and comparison with related structures, serves as a robust benchmark for researchers. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the unique chemical environments created by the quaternary stereocenter. IR spectroscopy provides unequivocal evidence of the key carboxylic acid and amine functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques offer a complete and trustworthy characterization of this important chiral building block.

References

- 1. This compound [myskinrecipes.com]

- 2. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | C6H11NO2 | CID 1516525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of (R)-3-Methylpyrrolidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release

CAS Number: 1410783-77-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of (R)-3-methylpyrrolidine-3-carboxylic acid. This chiral building block is of significant interest in medicinal chemistry due to its unique structural features that offer a pathway to novel therapeutics.

Introduction: The Significance of Chiral Scaffolds

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even harmful. This compound, a non-proteinogenic amino acid, presents a conformationally constrained scaffold that is increasingly utilized in the design of novel drug candidates. Its rigid pyrrolidine ring, coupled with the stereocenter at the 3-position, provides a unique framework for chemists to develop highly selective and potent therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1410783-77-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 129.16 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in water and organic solvents | --INVALID-LINK--[3] |

Spectroscopic Characterization:

-

¹H NMR: The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically around 10-13 ppm. The chemical shifts of the pyrrolidine ring protons would be observed in the aliphatic region, with their multiplicity providing information about the connectivity of the molecule. The methyl group protons would likely appear as a singlet.

-

¹³C NMR: The carbon atom of the carboxyl group is expected to resonate in the range of 170-185 ppm. The carbon atoms of the pyrrolidine ring and the methyl group will appear in the upfield region of the spectrum.

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in its utilization as a chiral building block. A key strategy involves an asymmetric Michael addition reaction followed by a reductive cyclization. This approach allows for the stereocontrolled introduction of the methyl and carboxylic acid groups at the C3 position of the pyrrolidine ring.

A representative synthetic scheme is outlined below, based on methodologies developed for structurally similar compounds.[6]

Synthetic Workflow Diagram

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of substituted pyrrolidine-3-carboxylic acids, which can be adapted for the synthesis of the target molecule.[6]

-

Asymmetric Michael Addition: To a solution of an appropriate α,β-unsaturated ester and nitromethane in a suitable solvent (e.g., toluene, CH₂Cl₂), a chiral organocatalyst (e.g., a chiral amine or a chiral phase-transfer catalyst) is added. The reaction is stirred at a controlled temperature until the starting materials are consumed, as monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The resulting Michael adduct is then isolated and purified.

-

Reductive Cyclization: The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds until the nitro group is reduced and subsequent intramolecular cyclization occurs to form the pyrrolidine ring. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield the desired this compound.

Applications in Drug Discovery

The unique structural and stereochemical features of this compound make it a valuable building block in the design of various therapeutic agents.

Endothelin Receptor Antagonists

Derivatives of pyrrolidine-3-carboxylic acid have been extensively investigated as antagonists of endothelin (ET) receptors, which play a crucial role in vasoconstriction and cell proliferation. The development of selective ET receptor antagonists is a promising therapeutic strategy for various cardiovascular diseases and cancers.

A notable example is the development of A-308165, a potent and highly selective ET(B) receptor antagonist.[7] The synthesis of this class of compounds often utilizes a substituted pyrrolidine-3-carboxylic acid core, where the stereochemistry at the C3 position is critical for achieving high affinity and selectivity.

Application in Endothelin Receptor Antagonists

Estrogen Receptor α (ERα) Antagonists

The 3-R-methylpyrrolidine scaffold has been identified as a key pharmacophore for promoting pure estrogen receptor α (ERα) antagonism. This is particularly relevant in the development of new treatments for breast cancer, where ERα is a key driver of tumor growth. The specific stereochemistry of the (R)-isomer is crucial for inducing a conformational change in the receptor that leads to its degradation, a mechanism known as Selective Estrogen Receptor Degradation (SERD).

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area or in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[9]

It is highly recommended to consult the full Material Safety Data Sheet (MSDS) before handling this compound.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique structural features provide a foundation for the design of novel therapeutics with high potency and selectivity. The synthetic strategies outlined in this guide, coupled with a thorough understanding of its properties and applications, will empower researchers to leverage this important molecule in their quest for new and improved medicines.

References

- 1. solutions.covestro.com [solutions.covestro.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-3-methylpyrrolidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-3-methylpyrrolidine-3-carboxylic acid is a non-proteinogenic, cyclic amino acid featuring a quaternary stereocenter. This structural motif imparts unique conformational constraints, making it a valuable building block in medicinal chemistry for the development of enzyme inhibitors, receptor agonists, and peptide mimetics with enhanced stability and biological activity.[1][2] The primary synthetic challenge lies in the enantioselective construction of the C3 all-carbon quaternary stereocenter. This guide provides a comprehensive overview of modern synthetic strategies to access this chiral molecule, with a detailed focus on an organocatalytic asymmetric Michael addition pathway. It is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceuticals.[3][4] Introducing a quaternary stereocenter, as in this compound, significantly enhances the structural complexity and potential for specific biological interactions. However, the creation of such a sterically congested center in an enantiomerically pure form is a formidable challenge in organic synthesis.

Key synthetic hurdles include:

-

Stereocontrol: The simultaneous control of the C3 configuration is paramount.

-

Steric Hindrance: Forming a C-C bond at a sterically hindered position requires highly efficient catalytic systems.

-

Functionality: The synthetic route must be compatible with the carboxylic acid and amine functionalities present in the target molecule.

Several strategic approaches have been developed to address these challenges, each with distinct advantages and limitations. This guide will explore the following core strategies before focusing on a detailed protocol for the most efficient route.

-

Asymmetric Michael Addition: Utilizes chiral organocatalysts to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated system, directly setting the quaternary stereocenter.[2][5]

-

Chiral Auxiliary-Directed Synthesis: Employs a recoverable chiral auxiliary to direct a diastereoselective transformation, such as a 1,3-dipolar cycloaddition or an alkylation.[6][7]

-

Enzymatic Resolution: Separates a racemic mixture of the target molecule or a key intermediate using stereoselective enzymes, a powerful method for large-scale synthesis.[8][9]

-

Asymmetric Hydrogenation: Involves the enantioselective reduction of a prochiral dehydropyrrolidine precursor using a chiral metal catalyst.[10]

The following diagram outlines a generalized workflow for the synthesis, highlighting the critical stereocenter-forming step.

Caption: General workflow for the synthesis of the target molecule.

In-Depth Analysis: Organocatalytic Asymmetric Michael Addition

Among the available methods, the organocatalytic asymmetric Michael addition of a nitroalkane to a 4-oxo-2-enoate stands out for its atom economy and operational simplicity. This approach, pioneered by Tanaka and coworkers, provides a concise, two-step synthesis of the desired pyrrolidine core with excellent enantioselectivity.[2][5]

Mechanistic Rationale and Causality

The key to this transformation is a bifunctional chiral organocatalyst, typically a derivative of thiourea or squaramide bearing a tertiary amine. The reaction proceeds through a well-defined catalytic cycle where the catalyst activates both the nucleophile and the electrophile simultaneously.

-

Electrophile Activation: The thiourea moiety of the catalyst forms two hydrogen bonds with the ketone and ester carbonyl groups of the 4-oxo-2-enoate. This coordination locks the enoate in a specific conformation and lowers its LUMO energy, rendering it more susceptible to nucleophilic attack.

-

Nucleophile Activation: The tertiary amine base on the catalyst deprotonates the nitroalkane (e.g., nitroethane), generating a nitronate intermediate. The proximity of this nucleophile to the activated electrophile within the catalyst-substrate complex is crucial for stereocontrol.

-

Stereoselective C-C Bond Formation: The nitronate attacks the β-position of the activated enoate. The facial selectivity is dictated by the chiral scaffold of the catalyst, which effectively shields one face of the enoate, forcing the nucleophile to approach from the opposite, less hindered face. This step establishes the C3 quaternary stereocenter with high fidelity.

-

Catalyst Turnover: After the addition, the product is released, and the catalyst is regenerated to begin a new cycle.

The subsequent step involves a reductive cyclization of the Michael adduct. The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the ketone to form the pyrrolidine ring.

Caption: Organocatalytic cycle for the asymmetric Michael addition.

Comparative Analysis of Synthetic Routes

To provide a broader context, the following table summarizes the performance of different enantioselective strategies.

| Synthetic Strategy | Chiral Source | Key Transformation | Typical Yield | Typical ee% | Advantages | Disadvantages | Reference(s) |

| Organocatalytic Michael Addition | Chiral Thiourea Catalyst | Conjugate addition | 70-90% | 95-99% | Atom economical, operational simplicity, high enantioselectivity. | Catalyst synthesis may be required. | [2][5] |

| Chiral Auxiliary Cycloaddition | Oppolzer's Camphorsultam | 1,3-Dipolar cycloaddition | 60-80% | >96% (dr) | High diastereoselectivity, reliable method. | Stoichiometric chiral source, requires auxiliary attachment/removal. | [6] |

| Asymmetric Hydrogenation | Chiral Ru-Complex | Hydrogenation | ~99% | 99% | High yield and enantioselectivity, suitable for scale-up. | Requires high-pressure equipment, synthesis of specific substrate. | [10] |

| Enzymatic Resolution | Lipase / Hydrolase | Kinetic resolution of ester | <50% (per enantiomer) | >98% | Environmentally friendly, high selectivity, good for large scale. | Theoretical max yield is 50%, requires screening of enzymes. | [8][11] |

Detailed Experimental Protocol: Organocatalytic Route

This protocol is adapted from the work of Yin and Tanaka and describes the synthesis via asymmetric Michael addition followed by reductive cyclization.[2][5]

PART A: Asymmetric Michael Addition

-

Reagents & Materials:

-

Ethyl 2-formyl-3-oxobutanoate (Michael Acceptor)

-

Nitroethane (Nucleophile)

-

(S)-Takemoto Catalyst or similar bifunctional thiourea catalyst (10 mol%)

-

Toluene, anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

Ethyl Acetate, Hexanes

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

-

Add ethyl 2-formyl-3-oxobutanoate (1.0 mmol, 1.0 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add nitroethane (1.5 mmol, 1.5 eq) dropwise over 5 minutes.

-

Stir the reaction at 0 °C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the Michael adduct as a clear oil.

-

Self-Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

-

PART B: Reductive Cyclization and Hydrolysis

-

Reagents & Materials:

-

Michael Adduct from Part A

-

Raney Nickel (Ra-Ni), slurry in water

-

Methanol (MeOH)

-

Hydrogen Gas (H₂)

-

6M Hydrochloric Acid (HCl)

-

Dowex 50WX8 ion-exchange resin

-

-

Procedure:

-

To a solution of the Michael adduct (1.0 mmol) in methanol (10 mL) in a hydrogenation vessel, add a catalytic amount of Raney Nickel (approx. 50% by weight).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude cyclic product (ester form).

-

To the crude ester, add 6M HCl (10 mL) and heat the mixture to reflux for 8 hours to effect hydrolysis and deprotection.

-

Cool the solution to room temperature and concentrate it to dryness.

-

Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column. Wash the column with water to remove inorganic salts, then elute the amino acid with a 5% aqueous ammonia solution.

-

Combine the basic fractions containing the product and concentrate under reduced pressure to yield this compound as a solid.

-

Self-Validation: Confirm the structure and purity by NMR and mass spectrometry. The final optical purity can be confirmed by derivatization followed by chiral HPLC/GC analysis.

-

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-addressed challenge with several robust and high-yielding methodologies available to the modern chemist. The organocatalytic Michael addition represents a particularly elegant and efficient strategy, offering a direct route with excellent stereocontrol.[2][5] For process and industrial-scale applications, asymmetric hydrogenation and enzymatic resolutions also present highly viable, scalable alternatives.[8][10]

Future research in this area will likely focus on the development of even more active and selective catalysts that can operate at lower loadings and under greener reaction conditions. Furthermore, the application of flow chemistry to these asymmetric transformations could offer significant advantages in terms of safety, scalability, and process control. As the demand for complex chiral building blocks in drug discovery continues to grow, the development of novel and efficient synthetic routes to molecules like this compound will remain an area of high importance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-methylpyrrolidine-3-carboxylic acid

Introduction

(R)-3-methylpyrrolidine-3-carboxylic acid, a chiral non-proteinogenic amino acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the stereocenter at the 3-position, makes it a valuable building block for the synthesis of novel therapeutics. The incorporation of this moiety can impart conformational constraint, enhance binding affinity, and improve the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals engaged in its use.

Molecular Structure and Identification

This compound possesses a five-membered nitrogen-containing ring with a methyl group and a carboxylic acid group attached to the same chiral carbon atom (C3). The "(R)" designation denotes the specific stereochemical configuration at this center.

| Identifier | Value |

| IUPAC Name | (3R)-3-methylpyrrolidine-3-carboxylic acid |

| CAS Number | 1410783-77-5[1] |

| Molecular Formula | C₆H₁₁NO₂[2] |

| Molecular Weight | 129.16 g/mol [2] |

| SMILES | C[C@@]1(C(=O)O)CCNC1 |

| InChI Key | JXNPHMVNQPDXQI-LURJTMIESA-N[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in research and development, influencing aspects from reaction conditions to formulation strategies. The following sections detail the known and predicted properties of this compound.

Physical State and Appearance

Under standard laboratory conditions, this compound is a white to off-white solid.[4] Proper storage in a dry and cool environment at room temperature is recommended to maintain its stability.[1][4]

Solubility

Melting Point

No experimental melting point for this compound has been reported. For the analogous compound, (R)-pyrrolidine-3-carboxylic acid, a melting point range of 185-191°C has been documented.[5] The addition of a methyl group may slightly alter the crystal lattice packing and intermolecular forces, and therefore, the melting point. It is reasonable to estimate that the melting point of this compound will be in a similar range, though experimental verification is required for a precise value.

Boiling Point and Density (Predicted)

Due to the high melting point and the presence of strong intermolecular hydrogen bonding, it is expected that this compound will decompose before boiling at atmospheric pressure. Predicted values for its boiling point and density are available:

| Property | Predicted Value |

| Boiling Point | 241.9 ± 33.0 °C[4] |

| Density | 1.119 ± 0.06 g/cm³[4] |

It is crucial to note that these are computationally predicted values and should be used as estimations.

Acidity Constant (pKa) (Predicted)

The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity. For this compound, a predicted pKa value for the carboxylic acid group is available.

| Ionizable Group | Predicted pKa |

| Carboxylic Acid (-COOH) | 3.82 ± 0.20[4] |

The secondary amine in the pyrrolidine ring will also have a corresponding pKa value, likely in the range of 9-11, typical for secondary amines in similar environments. The zwitterionic nature of this amino acid will be prominent at physiological pH.

Optical Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. While no experimental specific rotation data has been found for this specific compound, the specific rotation of the closely related (R)-pyrrolidine-3-carboxylic acid is reported as [α]/D -20.5 ± 1.5° (c = 2 in H₂O).[6] The methyl group at the C3 position will influence the electron distribution and conformation of the molecule, and thus its specific rotation. The actual value for this compound will need to be determined experimentally.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this compound are not widely available, its expected spectral characteristics can be predicted based on its functional groups and the spectra of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) is expected to show the following signals:

-

-CH₃: A singlet around 1.2-1.5 ppm.

-

-CH₂- (pyrrolidine ring): A series of complex multiplets in the region of 2.0-3.5 ppm.

-

-NH-: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. In D₂O, this peak will exchange and disappear.

-

-COOH: A very broad singlet at a downfield chemical shift, typically >10 ppm in organic solvents like DMSO-d₆. In D₂O, this proton will also exchange.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is anticipated to display six distinct signals corresponding to the six carbon atoms in the molecule:

-

-CH₃: A signal in the aliphatic region, approximately 15-25 ppm.

-

-CH₂- (pyrrolidine ring): Signals for the three methylene carbons of the pyrrolidine ring, likely in the range of 30-60 ppm.

-

C3 (quaternary carbon): A signal for the chiral quaternary carbon, expected around 55-70 ppm.

-

-C=O (carboxyl): A signal in the downfield region, typically between 170-185 ppm.[7][8][9]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its functional groups:

-

O-H stretch (carboxylic acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.[9][10]

-

C-H stretch (aliphatic): Sharp to medium absorptions between 2850 and 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1700-1760 cm⁻¹.[9][10] The presence of hydrogen bonding in the solid state would likely place this peak closer to 1710 cm⁻¹.[10]

-

N-H bend (secondary amine): A medium absorption around 1500-1600 cm⁻¹.

-

C-O stretch (carboxylic acid): A medium to strong absorption between 1210 and 1320 cm⁻¹.[11][12]

Mass Spectrometry (Predicted)

In mass spectrometry, this compound (MW = 129.16) is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 130 under electrospray ionization (ESI) or chemical ionization (CI) conditions. Common fragmentation patterns would involve the loss of the carboxylic acid group (loss of 45 Da) and fragmentation of the pyrrolidine ring.

Experimental Protocols

For researchers requiring precise experimental data, the following section outlines standardized methodologies for the determination of key physicochemical properties.

Workflow for Physicochemical Property Determination

Caption: General workflow for the experimental determination of physicochemical properties.

Determination of Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Quantify the concentration of the dissolved compound using a suitable analytical method such as HPLC with a standard calibration curve or by evaporating the solvent and weighing the residue.

-

pH-Dependent Solubility: Repeat the experiment using buffers of different pH values to determine the solubility profile as a function of pH.

Determination of pKa by Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both the carboxylate and the amine.

-

Basic Titration: Subsequently, titrate the fully protonated amino acid with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (for the carboxylic acid) and the second pKa (for the amine) can be determined from this titration curve.

Determination of Melting Point

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of Specific Optical Rotation

-

Solution Preparation: Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a specified solvent (e.g., water).

-

Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution and measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) must also be reported.

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. This guide has consolidated the available and predicted physicochemical data for this compound. While some key experimental values are yet to be reported in the literature, the provided information, including estimations based on structurally similar molecules and standardized experimental protocols, serves as a valuable resource for scientists and researchers. The experimental determination of the properties currently marked as "predicted" or "estimated" will further enhance our understanding and facilitate the broader application of this promising molecule.

References

- 1. 1410783-77-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | C6H11NO2 | CID 1516525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYL-PYRROLIDINE-3-CARBOXYLIC ACID CAS#: 885953-27-5 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. (R)-吡咯烷-3-羧酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

(R)-3-methylpyrrolidine-3-carboxylic acid: A Strategic Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure drugs is ever-increasing, driven by the need for improved efficacy and safety profiles.[1] Chiral building blocks are fundamental to achieving this precision, serving as foundational units for constructing complex molecules with specific three-dimensional arrangements.[2][3] Among these, (R)-3-methylpyrrolidine-3-carboxylic acid has emerged as a particularly valuable scaffold. Its conformationally restricted pyrrolidine ring, featuring a stereodefined quaternary carbon, offers a unique platform for designing novel therapeutics with enhanced target affinity and selectivity. This guide provides a comprehensive technical overview of this compound, covering its synthesis, key physicochemical properties, and strategic applications in drug discovery, with a focus on its potential in developing next-generation kinase inhibitors.

The Imperative of Chirality in Drug Design